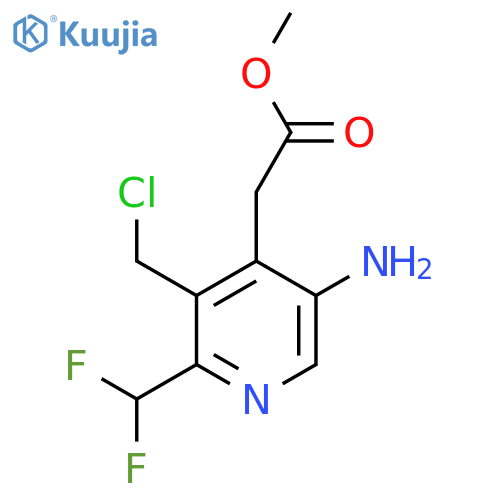

Cas no 1805014-52-1 (Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate)

1805014-52-1 structure

商品名:Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate

CAS番号:1805014-52-1

MF:C10H11ClF2N2O2

メガワット:264.656348466873

CID:4857719

Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate

-

- インチ: 1S/C10H11ClF2N2O2/c1-17-8(16)2-5-6(3-11)9(10(12)13)15-4-7(5)14/h4,10H,2-3,14H2,1H3

- InChIKey: FRXKLSBSNGRIJA-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(F)F)=NC=C(C=1CC(=O)OC)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 65.2

Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064069-1g |

Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate |

1805014-52-1 | 97% | 1g |

$1,549.60 | 2022-04-01 |

Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

1805014-52-1 (Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量